molecular formula C15H21FN2O2 B12069364 tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B12069364
M. Wt: 280.34 g/mol
InChI Key: NGLYODSLROCQTQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C15H22FN2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.

    Reduction: Formation of reduced products such as amines or alcohols.

    Substitution: Formation of substituted products where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme inhibition and protein-ligand interactions .

Medicine: It is used in the synthesis of pharmacologically active compounds that target specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    tert-Butyl (4-fluorophenyl)carbamate: Similar in structure but lacks the pyrrolidine ring.

    tert-Butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate: Contains a trifluoromethyl group instead of a fluorophenyl group.

    tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl and hydroxy group instead of a fluorophenyl group.

Uniqueness: tert-Butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of both the fluorophenyl and pyrrolidine moieties. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

NGLYODSLROCQTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)F

Origin of Product

United States

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